molecular formula C20H23FN2O2 B5096578 2-(2,6-Dimethylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

2-(2,6-Dimethylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

Cat. No.: B5096578
M. Wt: 342.4 g/mol
InChI Key: ZGDFTHPHKSVESR-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of phenoxyethanone derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone typically involves the following steps:

    Formation of the phenoxyethanone core: This can be achieved by reacting 2,6-dimethylphenol with an appropriate acylating agent under acidic or basic conditions.

    Introduction of the piperazine moiety: The phenoxyethanone intermediate is then reacted with 4-(4-fluorophenyl)piperazine under suitable conditions, such as in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or piperazine moieties.

    Reduction: Reduction reactions can occur, especially at the carbonyl group of the ethanone moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Industry: Used in the synthesis of other chemical compounds or materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dimethylphenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone
  • 2-(2,6-Dimethylphenoxy)-1-[4-(4-methylphenyl)piperazin-1-yl]ethanone

Uniqueness

The presence of the 4-fluorophenyl group in 2-(2,6-Dimethylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone may confer unique properties, such as increased binding affinity to certain targets or altered pharmacokinetic properties compared to its analogs.

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c1-15-4-3-5-16(2)20(15)25-14-19(24)23-12-10-22(11-13-23)18-8-6-17(21)7-9-18/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDFTHPHKSVESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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